(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

概要

説明

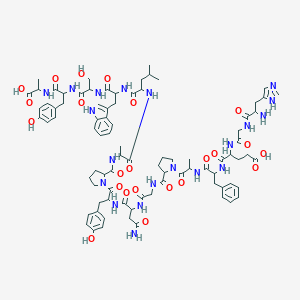

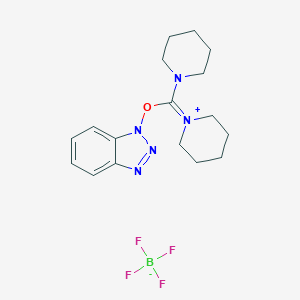

“(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate” is a non-hygroscopic peptide coupling reagent . It is a guanidinium N-oxide and not an uronium compound . This compound is used in laboratory chemicals .

Molecular Structure Analysis

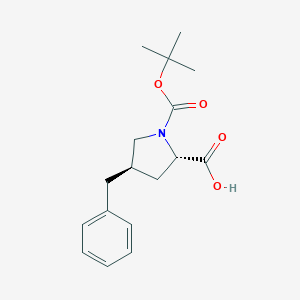

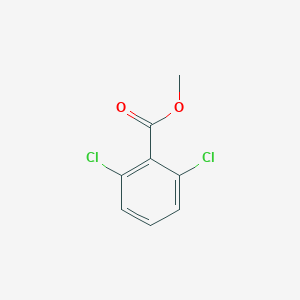

The molecular structure of this compound is a guanidinium N-oxide . The empirical formula is C17H24BF4N5O and the molecular weight is 401.21 .Chemical Reactions Analysis

“(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate” is used as a peptide coupling reagent . It’s extremely reactive and gives no cytotoxic reaction products .Physical And Chemical Properties Analysis

This compound is soluble in acetonitrile . It’s stored at a temperature of 2-8°C . The compound may contain 3% ethanol .科学的研究の応用

Peptide Synthesis : A study by Kim, Chang, and Ko (1988) highlights the effectiveness of benzotriazol-1-yl derivatives in the preparation of amides from carboxylic acids and amines with minimal racemization, crucial for peptide synthesis (Kim, Chang, & Ko, 1988).

Automated Solid-Phase Peptide Synthesis : Reid and Simpson (1992) describe the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent in automated solid-phase peptide synthesis. This approach improves efficiency and reduces cycle times, demonstrating the compound's value in peptide production (Reid & Simpson, 1992).

Antifungal Activity : Research by Dabhade (2013) focuses on the synthesis of benzotriazole derivatives and their evaluation for antifungal activity, revealing the potential of these compounds in pharmaceutical applications (Dabhade, 2013).

Efficient Peptide Coupling : Brunel, Salmi, and Letourneux (2005) detail the use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride, streamlining the synthesis of enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).

Corrosion Inhibition : Babić-Samardžija and Hackerman (2005) investigate the inhibitory effects of benzotriazole and its derivatives on iron corrosion in acidic media, demonstrating their potential as corrosion inhibitors in industrial settings (Babić-Samardžija & Hackerman, 2005).

Esterification of Carboxylic Acids : A study by Balalaie, Mahdidoust, and Eshaghi-Najafabadi (2008) presents the use of TBTU for the esterification of carboxylic acids with alcohols and phenols at room temperature, highlighting its efficiency in organic synthesis (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).

Synthesis of Nitriles : Singh and Lakshman (2009) explore the conversion of aldoximes to nitriles using benzotriazole derivatives, offering a mild and efficient method for producing nitriles, which are important in various chemical industries (Singh & Lakshman, 2009).

Safety And Hazards

“(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate” is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

将来の方向性

特性

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFIFDGGXFLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583393 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate | |

CAS RN |

136605-16-8 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)